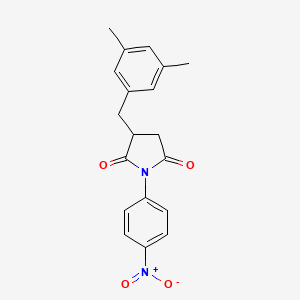
4-(1-naphthyl)-6-oxo-2-(vinylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-naphthyl)-6-oxo-2-(vinylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NVP-BEZ235 and is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.
Wirkmechanismus
NVP-BEZ235 is a dual inhibitor of PI3K and mTOR pathways. PI3K is a lipid kinase that plays a crucial role in cell growth, survival, and metabolism. mTOR is a protein kinase that regulates various cellular processes, including protein synthesis, cell growth, and autophagy. NVP-BEZ235 inhibits both PI3K and mTOR pathways by binding to their respective catalytic domains, thus preventing their activation and downstream signaling.
Biochemical and Physiological Effects:
NVP-BEZ235 has been shown to have several biochemical and physiological effects. In cancer cells, NVP-BEZ235 inhibits cell growth and induces apoptosis (programmed cell death). It also inhibits angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. In addition, NVP-BEZ235 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It also has neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of NVP-BEZ235 is its dual inhibition of PI3K and mTOR pathways, which makes it a potent inhibitor of cancer cell growth. Another advantage is its potential applications in other diseases, such as diabetes and neurodegenerative diseases. However, there are also some limitations to using NVP-BEZ235 in lab experiments. One limitation is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal models.
Zukünftige Richtungen
There are several future directions for research on NVP-BEZ235. One direction is to study its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to develop more potent and selective inhibitors of PI3K and mTOR pathways. Additionally, more studies are needed to understand the mechanisms of action of NVP-BEZ235 in other diseases, such as diabetes and neurodegenerative diseases. Finally, more research is needed to optimize the dosing and administration of NVP-BEZ235 in animal models and clinical trials.
Synthesemethoden
The synthesis of NVP-BEZ235 involves several steps, including the reaction of 2-aminonicotinic acid with acetic anhydride, followed by the reaction of the resulting compound with 1-naphthylisothiocyanate. The final step involves the reaction of the intermediate compound with vinyl magnesium bromide and subsequent cyclization to form the tetrahydro-pyridine ring. The yield of NVP-BEZ235 is around 15% and the final product is obtained after several purification steps.
Wissenschaftliche Forschungsanwendungen
NVP-BEZ235 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer cells. NVP-BEZ235 works by inhibiting the PI3K and mTOR pathways, which are known to play a crucial role in cancer cell growth and survival. In addition to cancer treatment, NVP-BEZ235 has also been studied for its potential applications in other diseases, such as diabetes, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
6-ethenylsulfanyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-22-18-16(11-19)15(10-17(21)20-18)14-9-5-7-12-6-3-4-8-13(12)14/h2-9,15H,1,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETJCTQGNDRPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSC1=C(C(CC(=O)N1)C2=CC=CC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethenylsulfanyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B5122630.png)
![N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)
![dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate](/img/structure/B5122644.png)
![4-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5122651.png)
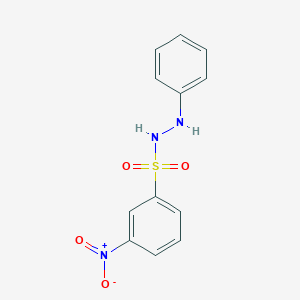
![ethyl 4-{[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5122667.png)
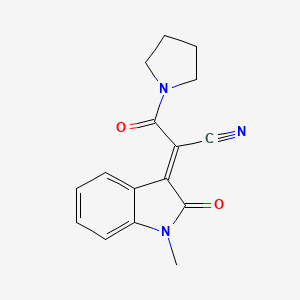
![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)
![N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B5122691.png)
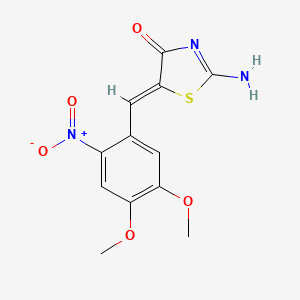
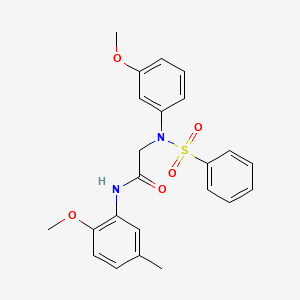
![2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)
